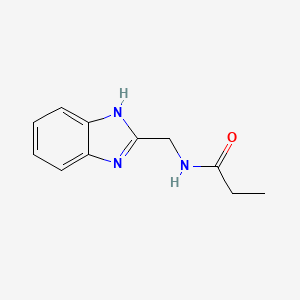

N-(1H-benzimidazol-2-ylmethyl)propanamide

Beschreibung

N-(1H-Benzimidazol-2-ylmethyl)propanamide is a benzimidazole-derived compound featuring a propanamide group attached to the methylene bridge of the benzimidazole core. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZKEYPEAAFJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

N-(1H-benzimidazol-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-ylmethyl)propanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in microbial metabolism, contributing to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Structural Features :

- Benzimidazole linked via a thioacetamido group to a benzamide.

- Contains a dinitrophenyl substituent.

- Key Differences: The thioether (-S-) bridge in W1 contrasts with the direct methylene (-CH₂-) linkage in the target compound.

- Synthesis: Synthesized via condensation and recrystallized in ethanol. Characterized by IR (amide peaks) and NMR .

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

- Structural Features :

- Methyl-substituted benzimidazole linked to a methylisoxazole via a propanamide.

- Key Differences: Methylation at the benzimidazole nitrogen may reduce metabolic degradation.

- Spectroscopy : IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (CO); ¹H NMR confirms methyl and isoxazole protons .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine)-2-methyl-3-(methylthio)-N-(3-(methylthio)propanoyl)propanamide

- Structural Features :

- Propanamide linked to pyrazole and pyridine rings with methylthio groups.

- Key Differences: Sulfur-containing substituents (methylthio) may enhance metal-binding or redox activity.

Structure-Activity Relationships (SAR) and Therapeutic Implications

- Benzimidazole Core : Essential for DNA intercalation or enzyme inhibition (e.g., topoisomerases).

- Substituent Effects :

- Amide Linkage : Critical for hydrogen bonding; modifications (e.g., thioether in W1) alter pharmacokinetics.

Data Table: Comparative Overview

Biologische Aktivität

N-(1H-benzimidazol-2-ylmethyl)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(1H-benzimidazol-2-ylmethyl)propanamide features a benzimidazole core, which is known for its pharmacological significance. The chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₆N₄O

- Molecular Weight : 296.33 g/mol

The compound contains functional groups that contribute to its biological activity, including an amide bond and a benzimidazole moiety, which are crucial for its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with N-(1H-benzimidazol-2-ylmethyl)propanamide:

Antitumor Activity

Studies indicate that compounds containing the benzimidazole structure exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of cell signaling pathways related to growth and survival.

Antimicrobial Effects

N-(1H-benzimidazol-2-ylmethyl)propanamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |

| Escherichia coli | 64 | Norfloxacin | 32 |

| Pseudomonas aeruginosa | 128 | Ampicillin | 64 |

Anti-inflammatory Properties

The benzimidazole derivatives are also noted for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of N-(1H-benzimidazol-2-ylmethyl)propanamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.

- Receptor Modulation : It can modulate the activity of various receptors, including those involved in inflammatory responses.

- Cell Cycle Interference : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the potential of N-(1H-benzimidazol-2-ylmethyl)propanamide in therapeutic applications:

- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro testing against clinical isolates demonstrated that N-(1H-benzimidazol-2-ylmethyl)propanamide effectively inhibited bacterial growth, supporting its use as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.